3-(Methylsulfanyl)cyclobutan-1-ol: Structural Profiling, Synthesis, and Applications in Drug Discovery
3-(Methylsulfanyl)cyclobutan-1-ol: Structural Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary & Strategic Utility
In contemporary medicinal chemistry, the drive to improve the pharmacokinetic profiles of drug candidates has led to a paradigm shift known as "escaping flatland." This strategy involves increasing the fraction of sp3-hybridized carbons (Fsp3) to enhance aqueous solubility, reduce off-target toxicity, and improve metabolic stability. 3-(Methylsulfanyl)cyclobutan-1-ol (CAS: ) has emerged as a highly specialized, bifunctional building block that perfectly aligns with this strategy [1].
The cyclobutane core acts as a rigid, bioisosteric replacement for aromatic rings, while the hydroxyl and methylsulfanyl (methylthio) substituents provide orthogonal vectors for further functionalization. Specifically, the methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, allowing researchers to precisely tune the lipophilicity and hydrogen-bond acceptor capacity of the resulting lead compounds [2, 4].
Physicochemical Properties & Structural Analysis
The structural nuances of 3-(methylsulfanyl)cyclobutan-1-ol dictate its reactivity. The four-membered ring exhibits significant ring strain (~26 kcal/mol) and adopts a "puckered" conformation to minimize torsional strain between adjacent C-H bonds. The rac-(1s,3s) configuration places the hydroxyl and methylthio groups in a defined spatial relationship that influences downstream coupling efficiencies.
Below is a consolidated profile of its quantitative and physical data[1, 2, 3]:
| Property | Value / Description |
| Chemical Name | rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol |
| CAS Number | 2059911-31-6 |
| Molecular Formula | C5H10OS |
| Molecular Weight | 118.20 g/mol |
| Monoisotopic Mass | 118.0452 Da |
| SMILES | O[C@H]1CC1 |
| Predicted LC-MS [M+H]+ | m/z 119.05 |
| GHS Hazard Classifications | Acute Tox. 4 (H302/312/332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336) |
Synthetic Methodology: A Self-Validating Protocol
Synthetic workflow for 3-(methylsulfanyl)cyclobutan-1-ol from 3-benzyloxycyclobutan-1-one.
Step-by-Step Experimental Workflow
Phase 1: Debenzylation and Ketalization
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Causality: The cyclobutanone core is highly electrophilic. Before introducing the strongly nucleophilic thiolate in Phase 2, the ketone must be masked to prevent competitive nucleophilic attack and subsequent ring fragmentation.
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Protocol:
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Subject 3-benzyloxycyclobutan-1-one to hydrogenation (H2 balloon, 10% Pd/C in EtOAc) at room temperature to yield 3-hydroxycyclobutan-1-one.
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Reflux the intermediate with ethylene glycol (1.5 eq) and catalytic p-toluenesulfonic acid (0.1 eq) in toluene using a Dean-Stark trap.
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Self-Validation: The reaction is complete when water ceases to collect in the trap. TLC (Hexanes/EtOAc 7:3) will show a complete shift to a less polar spot.
Phase 2: Activation and Thioetherification
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Causality: The secondary alcohol is a poor leaving group. Conversion to a tosylate enables a smooth SN2 displacement. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the sodium cation, leaving the methanethiolate highly naked and nucleophilic.
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Protocol:
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Dissolve the ketal-protected alcohol in dry pyridine and add p-toluenesulfonyl chloride (1.2 eq) at 0 °C. Stir for 12 hours at room temperature, then extract with dichloromethane (DCM).
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Dissolve the resulting tosylate in anhydrous DMF. Add sodium methanethiolate (NaSMe, 1.5 eq) and heat to 60 °C for 4 hours.
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Self-Validation: Thioethers stain vibrantly with KMnO4 on TLC. A successful SN2 displacement will yield a product that rapidly reduces KMnO4 to a yellow/brown spot upon gentle heating.
Phase 3: Deprotection and Stereoselective Reduction
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Causality: The ketal must be removed prior to reduction. Sodium borohydride (NaBH4) is chosen for the final reduction because its hydride delivery at 0 °C is governed by the steric bulk of the newly installed methylthio group, favoring the formation of the desired rac-(1s,3s) diastereomer.
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Protocol:
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Stir the thioether ketal in a 1:1 mixture of THF and 1M aqueous HCl for 2 hours to unmask the ketone.
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Isolate the ketone, dissolve in methanol, cool to 0 °C, and add NaBH4 (1.2 eq) portion-wise. Quench with acetone after 30 minutes, then partition between EtOAc and brine.
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Self-Validation: LC-MS analysis of the organic layer will confirm the target mass ([M+H]+ at m/z 119.05). 1H NMR (CDCl3) will definitively validate the structure via a sharp singlet at ~2.10 ppm (the -SCH3 protons) and the characteristic complex multiplet of the cyclobutane Fsp3 protons between 1.8–2.8 ppm [3].
Downstream Applications in Drug Design
Once synthesized, 3-(methylsulfanyl)cyclobutan-1-ol serves as a versatile lynchpin. The hydroxyl group is typically utilized for etherification (via Mitsunobu conditions) or Buchwald-Hartwig cross-coupling to attach the cyclobutane motif to a primary drug scaffold. Subsequently, the thioether is often oxidized.
Downstream derivatization pathways for 3-(methylsulfanyl)cyclobutan-1-ol in drug design.
Mechanistic Insight: Oxidation of the thioether to a sulfone using m-CPBA drastically alters the topological polar surface area (TPSA) of the molecule. This transformation is frequently employed during lead optimization to dial out hERG liability or to improve the compound's binding affinity to target kinases by introducing strong hydrogen-bond acceptors.
Safety, Handling, and Regulatory Compliance
Due to the presence of the methylsulfanyl moiety, this compound presents specific handling challenges [1, 2]:
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Toxicity & Irritation: Classified under GHS as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled) and Eye Dam. 1 (Causes serious eye damage).
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Odor & Ventilation: Low-molecular-weight organosulfur compounds possess an exceptionally low odor threshold (often described as rotting cabbage or garlic). All manipulations, especially the SN2 displacement using NaSMe, must be conducted in a certified fume hood.
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Decontamination: Glassware contaminated with thioethers should be rinsed with a dilute bleach (sodium hypochlorite) solution prior to standard washing to oxidize residual thiols/thioethers into odorless sulfones.
References
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NextSDS. "rac-(1s,3s)-3-(methylsulfanyl)cyclobutan-1-ol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
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PubChemLite (University of Luxembourg). "3-(methylsulfanyl)cyclobutan-1-ol (C5H10OS)." PubChemLite Database. Available at:[Link]
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Royal Society of Chemistry. "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives." Chemical Science. Available at: [Link]
